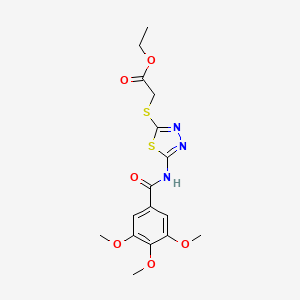

Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

説明

Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3,4,5-trimethoxybenzamido group and an ethyl thioacetate side chain. The 3,4,5-trimethoxybenzoyl moiety is structurally analogous to combretastatin derivatives, which are known for their antitubulin and anticancer activities . The compound’s elemental composition (C₂₃H₂₆N₄O₇S) and purity (C: 54.90%, H: 5.53%, N: 10.93%) align closely with theoretical calculations (C: 54.97%, H: 5.21%, N: 11.15%) .

特性

IUPAC Name |

ethyl 2-[[5-[(3,4,5-trimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6S2/c1-5-25-12(20)8-26-16-19-18-15(27-16)17-14(21)9-6-10(22-2)13(24-4)11(7-9)23-3/h6-7H,5,8H2,1-4H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJMRLSPAIZLBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

- IUPAC Name: Ethyl 2-[[5-[(3,4,5-trimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

- Molecular Formula: C16H19N3O6S2

- Molecular Weight: 413.46 g/mol

- Purity: Typically around 95% .

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety often exhibit significant antimicrobial properties. Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has been evaluated for its efficacy against various microorganisms.

The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. This is primarily achieved through interference with enzymes responsible for peptidoglycan biosynthesis. The presence of the thiadiazole ring enhances its interaction with bacterial targets .

Case Studies and Research Findings

-

Antibacterial Studies:

- A study conducted on several thiadiazole derivatives showed that they possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate was found to be particularly effective against Staphylococcus aureus and Escherichia coli .

- Minimum inhibitory concentration (MIC) values were determined using the serial dilution method in Mueller-Hinton broth. The compound demonstrated MIC values comparable to standard antibiotics .

-

Antifungal Activity:

- The compound also exhibited antifungal properties against Candida albicans. In vitro assays indicated that it could inhibit fungal growth effectively at certain concentrations .

- Comparative studies with established antifungal agents like fluconazole showed that this compound has a unique mode of action that may help in overcoming resistance issues seen with conventional antifungals .

Data Table: Biological Activity Summary

科学的研究の応用

Biological Activities

Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibits various biological activities:

- Anticancer Activity : Research indicates that derivatives of thiadiazole compounds can inhibit tumor growth. In vitro studies have shown that compounds similar to ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate have significant cytotoxic effects against various cancer cell lines such as HL-60 (human promyelocytic leukemia), SKOV-3 (human ovarian carcinoma), and MOLT-4 (human acute lymphoblastic leukemia). For instance, one study found that a related compound exhibited an IC50 value of 19.5 μM against SKOV-3 cells .

- Mechanism of Action : The cytotoxicity observed in these compounds is often attributed to the induction of apoptosis in cancer cells. Techniques such as acridine orange/ethidium bromide staining assays have demonstrated that these compounds can trigger apoptotic pathways in sensitive cell lines .

Case Studies and Research Findings

Several studies have explored the efficacy of thiadiazole derivatives:

- In Vitro Antitumor Evaluation : A series of novel thiadiazole derivatives were synthesized and evaluated for their antitumor activities. The results indicated that certain compounds showed promising antiproliferative effects against specific cancer cell lines while being less toxic than conventional chemotherapeutics like doxorubicin and cisplatin .

- Diverse Biological Activities : Beyond anticancer properties, thiadiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and antioxidant activities. These findings suggest a broad therapeutic potential for this class of compounds .

Comparative Data Table

| Compound Name | Structure | IC50 (μM) | Target Cell Line | Mechanism |

|---|---|---|---|---|

| Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | Structure | 19.5 | SKOV-3 | Apoptosis |

| Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | Structure | 15.0 | HL-60 | Apoptosis |

| Other Thiadiazole Derivatives | Structure | Varies | MOLT-4 (inactive) | Hydrolysis |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s biological and physicochemical properties are influenced by its substituents. Key analogues and their differences are summarized below:

Table 1: Structural and Physical Comparison of Selected Thiadiazole Derivatives

Key Observations :

- Melting Points: Derivatives with phenoxyacetamide side chains (e.g., 5g, 5j) exhibit higher melting points (158–170°C) due to increased molecular rigidity .

- Synthetic Yields: Yields for phenoxyacetamide derivatives (68–88%) suggest efficient synthesis, though data for the target compound’s yield are unavailable .

Key Observations :

- Cytotoxicity : The 3,4,5-trimethoxybenzamido group may enhance antitubulin activity, akin to combretastatin analogues, whereas the 4-methoxy derivative (44) showed negligible cytotoxicity .

- Antifungal Activity: Phenoxyacetamide derivatives (e.g., 5e) exhibit antifungal effects via ergosterol inhibition, but the target compound’s activity in this domain remains unexplored .

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups : The 3,4,5-trimethoxy substitution likely increases electron density on the benzamido ring, improving interactions with tubulin or other hydrophobic targets .

- Halogen Substitutions : Chloro or fluoro groups (e.g., 5j, 11) may enhance metabolic stability but reduce cytotoxicity compared to methoxy derivatives .

- Side Chain Variations: Ethyl thioacetate esters (target compound) vs. phenoxyacetamides (5e, 5g) influence solubility and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。